molecular formula C8H7FN2O2S B13212878 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonamide

4-(Cyanomethyl)-3-fluorobenzene-1-sulfonamide

Cat. No.: B13212878
M. Wt: 214.22 g/mol
InChI Key: XUFVAXOQWVFZTQ-UHFFFAOYSA-N
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Description

4-(Cyanomethyl)-3-fluorobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. The presence of a cyanomethyl group and a fluorine atom in the benzene ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonamide typically involves the reaction of 3-fluorobenzene-1-sulfonyl chloride with cyanomethyl magnesium bromide. This reaction is carried out in an anhydrous environment to prevent the hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(Cyanomethyl)-3-fluorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The cyanomethyl group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyanomethyl)-3-fluorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. The cyanomethyl and fluorine groups may enhance the binding affinity and specificity of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyanomethyl)benzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    3-Fluorobenzenesulfonamide:

    4-(Cyanomethyl)-2-fluorobenzenesulfonamide: Positional isomer with potentially different reactivity and biological activity.

Uniqueness

The presence of both the cyanomethyl and fluorine groups in 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonamide makes it unique compared to its similar compounds. These functional groups can enhance its chemical reactivity, binding affinity, and specificity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H7FN2O2S

Molecular Weight

214.22 g/mol

IUPAC Name

4-(cyanomethyl)-3-fluorobenzenesulfonamide

InChI

InChI=1S/C8H7FN2O2S/c9-8-5-7(14(11,12)13)2-1-6(8)3-4-10/h1-2,5H,3H2,(H2,11,12,13)

InChI Key

XUFVAXOQWVFZTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)CC#N

Origin of Product

United States

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